(4-Bromophenyl)trimethylsilane

Catalog No.
S705634
CAS No.
6999-03-7
M.F
C9H13BrSi
M. Wt
229.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromophenyl)trimethylsilane

CAS Number

6999-03-7

Product Name

(4-Bromophenyl)trimethylsilane

IUPAC Name

(4-bromophenyl)-trimethylsilane

Molecular Formula

C9H13BrSi

Molecular Weight

229.19 g/mol

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

UKTSSJJZFVGTCG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br

(4-Bromophenyl)trimethylsilane is a bifunctional aromatic building block featuring two distinct and orthogonally reactive sites: a carbon-bromine (C-Br) bond, suitable for classic palladium-catalyzed cross-coupling reactions, and a carbon-silicon (C-Si) bond, which serves as a stable, masked precursor for subsequent functionalization. Unlike more common coupling partners such as boronic acids, this arylsilane offers superior bench stability and acts as a versatile synthetic platform for sequential, site-specific modifications, enabling the construction of complex, asymmetrically substituted aromatic structures.

Substituting (4-Bromophenyl)trimethylsilane with seemingly similar compounds introduces significant process limitations and compromises synthetic strategy. Using a symmetric precursor like 1,4-dibromobenzene for sequential reactions often leads to statistical mixtures and poor selectivity, requiring complex separation or harsh reaction conditions for mono-functionalization. Opting for a more common coupling partner like (4-bromophenyl)boronic acid forfeits the critical synthetic handle provided by the trimethylsilyl group, precluding planned downstream transformations such as Hiyama coupling or directed ipso-substitution. The trimethylsilyl moiety is not merely a blocking group; it is an essential control element for advanced, multi-step synthetic routes where precise, sequential bond formation is required.

Enables Orthogonal, Sequential Synthesis Not Possible with Symmetric or Monofunctional Reagents

(4-Bromophenyl)trimethylsilane is designed for multi-step syntheses where the C-Br and C-Si bonds are addressed in separate, sequential steps. For example, the C-Br bond can first undergo a Suzuki-Miyaura coupling with phenylboronic acid. The resulting silylated biphenyl intermediate can then be subjected to ipso-substitution, where the trimethylsilyl group is replaced by a bromine atom upon treatment with Br2. This allows for the creation of a 4,4'-disubstituted biphenyl derivative where the two substituents are introduced in a controlled, non-symmetric manner. This level of synthetic control is inaccessible when starting with 1,4-dibromobenzene or (4-bromophenyl)boronic acid.

Evidence DimensionSynthetic Route Control
Target Compound DataEnables a two-step, orthogonal sequence: 1. Suzuki coupling at C-Br site. 2. Ipso-bromination at C-Si site.
Comparator Or Baseline1,4-Dibromobenzene: Attempting sequential coupling often yields a mixture of mono- and di-coupled products. (4-Bromophenyl)boronic acid: Lacks a second functional handle for subsequent ipso-substitution.
Quantified DifferenceQualitative but absolute: Provides access to specific asymmetrical products not readily synthesized from comparators.
ConditionsSuzuki Coupling followed by treatment with Bromine (Br2) for desilylative bromination.

This compound is the correct procurement choice for building complex, asymmetric molecules, reducing purification steps and improving overall process efficiency compared to less versatile precursors.

Superior Precursor Stability and Handling Profile vs. Arylboronic Acid Analogs

Organosilanes, including (4-Bromophenyl)trimethylsilane, are noted for being stable, easily prepared, and low-toxicity compounds that are generally robust towards air and moisture. This contrasts sharply with arylboronic acids, such as the common comparator (4-bromophenyl)boronic acid, which are susceptible to degradation pathways like protodeboronation and trimerization to form boroxines, especially under storage or during reaction workup. The enhanced stability of the arylsilane reduces batch-to-batch variability and improves reproducibility, a critical factor in process development and scale-up manufacturing.

Evidence DimensionChemical Stability & Handling
Target Compound DataGenerally stable solid, less susceptible to hydrolysis or degradation under standard ambient conditions.
Comparator Or Baseline(4-Bromophenyl)boronic acid: Prone to decomposition (protodeboronation) and formation of boroxine anhydrides, which can affect reactivity and stoichiometry.
Quantified DifferenceQualitative: Higher chemical stability leading to improved shelf-life and reaction reproducibility.
ConditionsStandard laboratory storage and reaction setup conditions.

For applications requiring high reproducibility and long-term precursor viability, this compound offers a lower-risk procurement option than its boronic acid counterparts.

Stable Precursor for Fluoride-Free Hiyama-Denmark Coupling Reactions

Modern advancements in Hiyama coupling, particularly the Hiyama-Denmark protocol, utilize organosilanols as highly effective coupling partners, avoiding the need for corrosive fluoride activators. (4-Bromophenyl)trimethylsilane serves as a stable, easily handled, and commercially available precursor to the corresponding reactive silanol. The parent trimethylsilane can be stored long-term and converted to the active silanol immediately prior to use. This 'precursor' strategy bypasses potential stability and handling issues associated with storing bulk quantities of the more reactive organosilanol, making it a more practical and safer choice for process development.

Evidence DimensionPrecursor Suitability for Advanced Methods
Target Compound DataA stable, storable solid precursor for the in-situ or just-in-time generation of the active silanol coupling partner.
Comparator Or BaselineDirect use/storage of organosilanols: Silanols can be less stable and more prone to condensation to form disiloxanes, altering their reactivity.
Quantified DifferenceQualitative: Improved operational safety and reagent integrity by avoiding fluoride activators and the storage of less stable intermediates.
ConditionsPalladium-catalyzed cross-coupling of the derived organosilanol in the absence of a fluoride activator.

This compound is the preferred choice for research and development into modern, safer, fluoride-free coupling methods, offering superior storage stability over the active silanol species.

Multi-Step Synthesis of Asymmetrically Substituted Biaryls for OLEDs and Pharmaceuticals

This compound is the right choice for synthetic routes requiring the sequential introduction of different aryl groups. The C-Br bond can be functionalized via Suzuki coupling, followed by conversion of the C-Si bond to a silanol for a subsequent Hiyama coupling, enabling the controlled synthesis of complex terphenyls or other highly substituted aromatics used in materials science and medicinal chemistry.

Robust Process Development for Scale-Up Campaigns

Due to its superior bench stability compared to arylboronic acids, this compound is ideal for manufacturing campaigns where reagent longevity and batch-to-batch consistency are paramount. Its use minimizes the risk of precursor degradation, ensuring more predictable and reproducible reaction outcomes in scaled-up cross-coupling processes.

Development of Fluoride-Free and Milder Cross-Coupling Protocols

As a stable precursor to reactive organosilanols, this compound is perfectly suited for developing and implementing modern Hiyama-Denmark coupling reactions. This allows for the avoidance of hazardous fluoride reagents, simplifying handling procedures and workup, which is a significant advantage in both academic research and industrial process safety.

Other CAS

6999-03-7

Wikipedia

1-Bromo-4-trimethylsilylbenzene

Dates

Last modified: 08-15-2023

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